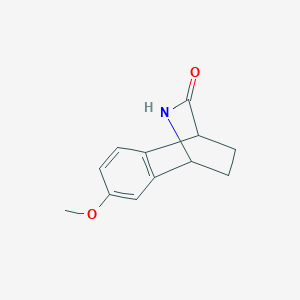![molecular formula C6H2BrIN2OS B12952262 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features both bromine and iodine atoms attached to a thieno[3,2-d]pyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one typically involves the halogenation of thieno[3,2-d]pyrimidin-4(3H)-one. One common method includes the use of N-bromosuccinimide (NBS) and iodine in the presence of a suitable catalyst under controlled conditions to achieve selective bromination and iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogenating agents.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts are often used in the presence of a base and a suitable ligand under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Products typically include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
Scientific Research Applications
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antitubercular agents and other bioactive molecules.
Biological Studies: The compound is used to study the structure-activity relationships of thienopyrimidinone derivatives and their biological effects.
Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromopyrido[3,2-d]pyrimidin-4-amine
- 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can provide distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with potential therapeutic applications.
Properties
Molecular Formula |
C6H2BrIN2OS |
|---|---|
Molecular Weight |
356.97 g/mol |
IUPAC Name |
7-bromo-6-iodo-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H2BrIN2OS/c7-2-3-4(12-5(2)8)6(11)10-1-9-3/h1H,(H,9,10,11) |
InChI Key |
SLIQAULXTBKEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)SC(=C2Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


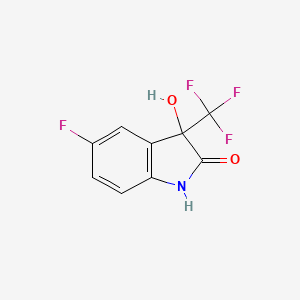
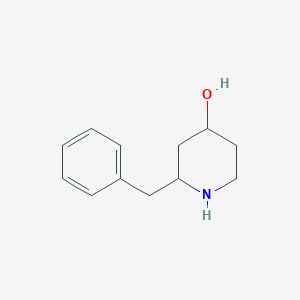
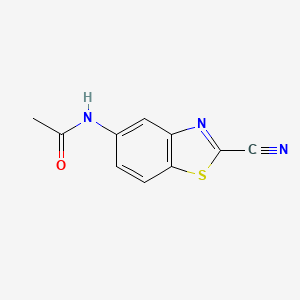
![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)



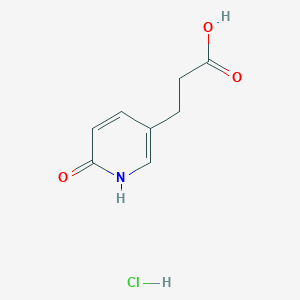


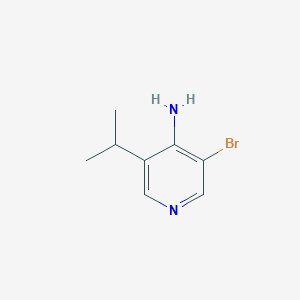
![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)

